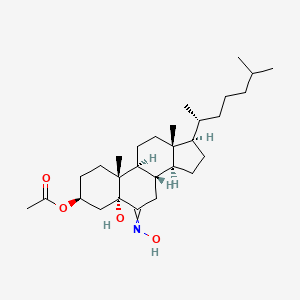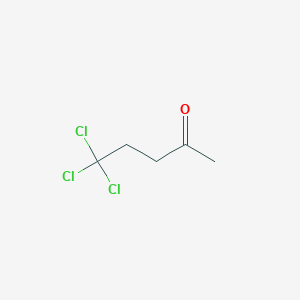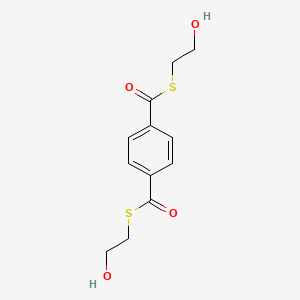
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is a complex organic compound that belongs to the class of cholestane derivatives. This compound is characterized by its unique structure, which includes a hydroxyl group, a hydroxyimino group, and an acetate group attached to the cholestane backbone. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate typically involves multiple steps, starting from readily available cholestane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 5th position of the cholestane backbone.
Hydroxyimino Formation: Conversion of a ketone or aldehyde group at the 6th position to a hydroxyimino group using hydroxylamine under acidic or basic conditions.
Acetylation: Introduction of an acetate group at the 3rd position through acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential role in biological processes and as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cholestane Derivatives: Compounds with similar cholestane backbones but different functional groups.
Steroids: Compounds with similar structural features but varying biological activities.
Uniqueness
(3beta,5alpha)-5-Hydroxy-6-(hydroxyimino)cholestan-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
65451-08-3 |
|---|---|
Fórmula molecular |
C29H49NO4 |
Peso molecular |
475.7 g/mol |
Nombre IUPAC |
[(3S,5R,8S,9S,10R,13R,14S,17R)-5-hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H49NO4/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30-33)29(32)17-21(34-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25,32-33H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,27-,28-,29+/m1/s1 |
Clave InChI |
QGVHVXRQEBXHEC-FNUGKIMXSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=NO)[C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NO)C4(C3(CCC(C4)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-2-sulfanylidene-2H,4H-[1,3]thiazolo[3,2-c][1,3,5]thiadiazin-4-one](/img/structure/B14493260.png)

![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)




![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
![3-(Benzyloxy)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14493337.png)
